molecular formula C15H24O3Si B8656997 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde CAS No. 828242-83-7

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde

Cat. No.: B8656997
CAS No.: 828242-83-7
M. Wt: 280.43 g/mol
InChI Key: WSWLGVMHMFJCLT-UHFFFAOYSA-N
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Description

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyl(dimethyl)silyl-protected ethoxy group. This compound is often used in organic synthesis due to its unique reactivity and stability provided by the silyl protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the benzaldehyde moiety .

Industrial Production Methods

the general approach involves large-scale protection reactions followed by purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid.

    Reduction: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol.

    Deprotection: 3-(2-hydroxyethoxy)benzaldehyde.

Scientific Research Applications

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde primarily involves its reactivity as an aldehyde and the stability provided by the silyl protecting group. The silyl group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The compound can participate in nucleophilic addition reactions, where the aldehyde carbonyl carbon acts as an electrophile .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid
  • 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol
  • 3-(2-hydroxyethoxy)benzaldehyde

Uniqueness

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is unique due to the presence of the silyl protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its unprotected counterparts .

Properties

CAS No.

828242-83-7

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]benzaldehyde

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-10-9-17-14-8-6-7-13(11-14)12-16/h6-8,11-12H,9-10H2,1-5H3

InChI Key

WSWLGVMHMFJCLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (0.426 g, 10.7 mmol) in DMF (30 mL) at room temperature was added 3-hydroxybenzaldehyde (1.00 g, 8.20 mmol). The resulting suspension was stirred at room temperature for 1 hour and (2-bromo-ethoxy)-tert-butyl-dimethyl-silane (4.4 mL, 20.5 mmol), was then added. The resulting mixture was stirred at 60° C. under nitrogen for 14 hours, cooled to room temperature, diluted with water (100 mL), extracted with ethyl acetate (250 mL), and concentrated. The crude product was purified by column chromatography (SiO2, hexane/ethyl acetate=4:1) to afford 3-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-benzaldehyde. It was re-dissolved in THF (50 mL), mixed with 1 N tetra-n-butylammonium fluoride in THF (15 mL), and stirred at room temperature for 8 h. The reaction mixture was then concentrated and the residue was purified by column chromatography (SiO2, hexane/ethyl acetate=4:1) to afford 3-(2-hydroxy-ethoxy)-benzaldehyde as a colorless oil. Yield: 0.68 g (50% for two steps).
Quantity
0.426 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

TBDMSCl silylation reagent in DMF (60 mL) was added to 3-(2-hydroxy-ethoxy)-benzaldehyde (4.985 g, 30.00 mmol). The mixture was stirred at room temperature for 72 h. The mixture was diluted with water and extracted with diethyl ether. The ethereal extracts were dried over Na2SO4 and concentrated in vacuo. The residue was purified by SiO2 eluted with 95:5 CH2Cl2/MeOH to give 2.38 g (28%) of a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.985 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

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